molecular formula C₁₆H₁₄F₃N₃O₂S B1663461 Mao-B-IN-1 CAS No. 1124198-17-9

Mao-B-IN-1

カタログ番号 B1663461
CAS番号: 1124198-17-9
分子量: 369.4 g/mol
InChIキー: ZVHVXPKTOZCJJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Mao-B-IN-1” is an inhibitor of monoamine oxidase B (MAO-B), a type of enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . It is used for the research of neurological diseases .


Chemical Reactions Analysis

MAO-B is involved in the oxidative deamination of biogenic amines such as dopamine . The inhibition of MAO-B by “Mao-B-IN-1” would prevent this reaction, thereby increasing the availability of these neurotransmitters .

科学的研究の応用

MAO-B Inhibitors in Psychiatry and Neurology

  • Mao-B-IN-1, as a MAO-B inhibitor, is clinically used in treating neurological disorders, particularly Parkinson's disease (Finberg & Rabey, 2016).
  • The selective inhibition of MAO-B by drugs like Mao-B-IN-1 is essential for dopamine metabolism in the brain and has been studied for its potential neuroprotective effects in Parkinson’s disease (Yamada & Yasuhara, 2004).

Neuroprotective Properties

  • Mao-B-IN-1 and similar MAO-B inhibitors have been investigated for their neuroprotective and neurorescue properties in various neurodegenerative disorders, potentially independent of their MAO-B inhibiting action (Song et al., 2013).

Role in Treatment of Depressive Disorders

  • While primarily used for neurological diseases, MAO-B inhibitors like Mao-B-IN-1 have also been explored for their potential role in treating depressive disorders, albeit with mixed results and a focus on their interactions with other treatments (Riederer et al., 2004).

Molecular and Pharmacological Aspects

  • Research on MAO-B inhibitors like Mao-B-IN-1 involves detailed understanding of their molecular structure and function, which is crucial for the development of new drugs targeting MAO-B for various neurodegenerative diseases (Ramsay, 2016).

Potential for Treating Other Neurodegenerative Diseases

  • The pharmacological effects of MAO-B inhibitors, including Mao-B-IN-1, are not limited to Parkinson's disease but extend to other neurodegenerative diseases like Alzheimer's, where their neuroprotective effects are being studied (Szökő et al., 2018).

Future Development and Applications

  • Ongoing research continues to explore new selective MAO-B inhibitors, with an emphasis on understanding their binding interactions and developing more effective therapies for neurodegenerative diseases (Carradori & Silvestri, 2015)

Safety And Hazards

While specific safety and hazard information for “Mao-B-IN-1” was not found, it’s important to note that MAO-B inhibitors can have various adverse effects such as dizziness, nausea, vomiting, lightheadedness, fainting, etc . Therefore, new MAO-B inhibitors are being developed to minimize these side effects .

将来の方向性

The development of new MAO-B inhibitors like “Mao-B-IN-1” is an active area of research, particularly for the treatment of neurodegenerative disorders like Parkinson’s disease . Future work will likely focus on improving the efficacy and safety profile of these inhibitors, as well as exploring their potential in treating other conditions .

特性

IUPAC Name

1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVXPKTOZCJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mao-B-IN-1

Synthesis routes and methods

Procedure details

Prepared from 5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid and 4-cyanopiperidine by the method described in Example 2 Method B reversing the order of addition such that solid acid chloride was added to a THF solution of triethylamine and piperidine derivative. The reaction mixture was evaporated to a solid, triturated and filtered with the aid of water, then washed with a 1 N aqueous hydrochloric acid solution followed by water. The solid was air dried then chromatographed on a short column of silica gel with EtOAc as eluant to afford product as a colorless solid (91 mg, 61%). 1H NMR (CDCl3) 1.91-2.06 (m, 4H), 2.37 (d, J=1.3, 3H), 2.97-3.03 (m, 1H), 3.71-3.79 (m, 2H), 3.90-3.98 (m, 2H), 7.34 (d, J=4.0, 1H), 7.47 (d, J=4.0, 1H). 13C NMR 7.9, 26.5, 28.9, 43.6, 114.8, 118.7 (q, J=271), 120.8, 128.1, 129.5, 131.7, 139.4, 155.2 (q, J=40), 157.8, 162.9. 19F NMR −63.2. LC/MS 6.18 min, [M+1]+ 370.
Name
5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mao-B-IN-1
Reactant of Route 2
Reactant of Route 2
Mao-B-IN-1
Reactant of Route 3
Reactant of Route 3
Mao-B-IN-1
Reactant of Route 4
Mao-B-IN-1
Reactant of Route 5
Reactant of Route 5
Mao-B-IN-1
Reactant of Route 6
Reactant of Route 6
Mao-B-IN-1

Citations

For This Compound
7
Citations
A Holt, GB Baker - Naunyn-Schmiedeberg's archives of pharmacology, 1996 - Springer
… Inhibition of MAO-B in 1 : 8 homogenates was modest (12%) and was not significantly reduced by homogenate dilution. The concentration of 5-hydroxyindole-3-acetic acid, measured …
Number of citations: 31 link.springer.com
C Shiuan, JC Shih, H Mei-Chich, X Qiu-Ping - Biochemical pharmacology, 1987 - Elsevier
… (A) One hundred and thirty micrograms of purifiedbeef liver MAOB in 1 ml of 50 mM ohosnhate buffer. DH 7.4. was incubated at 37” for 1 hr in ‘the presence of’ b.3 d [3H]pargyline (0.34 …
Number of citations: 7 www.sciencedirect.com
MJ Hogan - 1988 - search.proquest.com
Monoamine oxidases A and B (MAO A and MAO B) are integral proteins of the outer mitochondrial membrane that catalyze the oxidative deamination of a number of physiologically …
Number of citations: 2 search.proquest.com
C Cleren, C Vilpoux, N Dourmap, JJ Bonnet… - Brain research, 1999 - Elsevier
… For its part, the exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized by MAO B in 1-methyl-4-phenylpyridinium (MPP + ) which is very efficiently …
Number of citations: 12 www.sciencedirect.com
Y Cha, SH Lee, SK Jang, H Guo, YH Ban… - Toxicology and applied …, 2017 - Elsevier
This study investigated the effects of a silk peptide fraction obtained by incubating silk proteins with Protease N and Neutrase (SP-NN) on cognitive dysfunction of Alzheimer disease …
Number of citations: 17 www.sciencedirect.com
D Park, SH Lee, YJ Choi, DK Bae, YH Yang… - The Korean Society of …, 2011 - biomolther.org
… In addition to a direct cytoprotective activity, it was reported that an extract of silkworm prevented reduction of dopamine concentration by inhibiting MAO-B in 1-methyl-4- …
Number of citations: 19 www.biomolther.org
MEFNE PATOLOGICA, ET DI CELLULE - core.ac.uk
… Il meccanismo di neurotossicità da MPTP prevede la sua attivazione da parte delle MAO-B in 1-metil-4-fenilpiridinio (MPP+; Ciba et al., 1984). L’MMP+ riesce a penetrare nei neuroni …
Number of citations: 0 core.ac.uk

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。